molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide

Cat. No.: B5719364
M. Wt: 327.73 g/mol
InChI Key: WOOZWJRPTXXIKO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals and agrochemicals . This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethylbenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and dimethylbenzamide groups enhances its stability and activity compared to similar compounds .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOZWJRPTXXIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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